molecular formula C16H24N2O4S B10934787 N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide

N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10934787
M. Wt: 340.4 g/mol
InChI Key: ZPJOCYDNODRQHX-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide is a chemical compound with a complex structure that includes a morpholine ring, a phenylsulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(morpholin-4-yl)propylamine with a phenylsulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and phenylsulfonyl group make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C16H24N2O4S/c19-16(17-8-4-9-18-10-12-22-13-11-18)7-14-23(20,21)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,17,19)

InChI Key

ZPJOCYDNODRQHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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